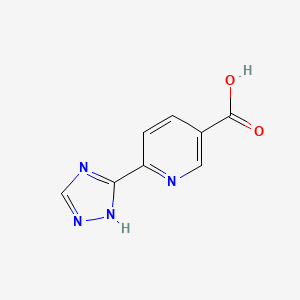

6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid, also known as TPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Catalytic Activity and Luminescence

A study by Wang et al. (2016) explored the use of triazole and pyridine-based linkers to construct a family of d(10) coordination polymers. These polymers showcased enhanced catalytic activity and photoluminescence properties, particularly in the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives. This research highlights the potential of such compounds in catalyzing chemical reactions and in applications requiring luminescent materials (Wang et al., 2016).

Luminescent Metallogels

McCarney et al. (2015) described the self-assembly of new ligands into a luminescent metallogel, demonstrating the compound's role in forming structures with significant red luminescence. This work suggests applications in materials science, where the luminescent properties of such gels could be utilized (McCarney et al., 2015).

Coordination Polymers

Ghosh et al. (2004) investigated the reactivity of a related compound, pyridine-2,4,6-tricarboxylic acid, with Zn(II) salts, leading to the formation of coordination polymers. These findings could inform the design of new materials with specific molecular architectures for use in catalysis or as components in electronic devices (Ghosh et al., 2004).

Drug Delivery Systems

Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting a potential application in drug delivery systems. This research demonstrates the utility of such compounds in creating host-guest systems for the targeted delivery of therapeutic agents (Mattsson et al., 2010).

Extraction and Separation Processes

Hudson et al. (2006) focused on new bis(triazinyl) pyridines for selective extraction of americium(III), illustrating an application in nuclear waste management and recycling processes. This work indicates the potential of such chemical compounds in enhancing the efficiency and selectivity of metal ion extraction (Hudson et al., 2006).

Mechanism of Action

Target of Action

Similar compounds with the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif have been studied for various purposes, such as for generating d and f metal coordination complexes .

Mode of Action

Compounds with similar btp motifs have been used in the formation of supramolecular self-assemblies .

Result of Action

Similar compounds have been used in various applications including catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

6-(1H-1,2,4-triazol-5-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNFIYRWFSBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820906-12-4 |

Source

|

| Record name | 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)

![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)

![2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene](/img/structure/B2918304.png)

![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)